

# Application Note: Solid-Phase Extraction of N,N-Dimethyltryptamine N-oxide

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## Compound of Interest

Compound Name: *N,N-Dimethyltryptamine N-oxide*

Cat. No.: *B3025727*

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## Abstract

This application note details a solid-phase extraction (SPE) protocol for the selective isolation and concentration of **N,N-Dimethyltryptamine N-oxide** (DMT N-oxide) from aqueous matrices, such as plasma and urine. DMT N-oxide is a primary metabolite of N,N-Dimethyltryptamine (DMT), a potent psychedelic compound.<sup>[1][2]</sup> Accurate quantification of DMT N-oxide is crucial for pharmacokinetic and metabolic studies. The presented protocol utilizes a mixed-mode cation exchange SPE strategy to effectively capture the polar N-oxide and separate it from potential endogenous interferences. This method is intended for use by researchers in analytical chemistry, pharmacology, and drug development.

## Introduction

**N,N-Dimethyltryptamine N-oxide** (DMT N-oxide) is a key metabolite in the biotransformation of DMT.<sup>[1][2]</sup> Its quantification in biological fluids is essential for understanding the complete metabolic profile of DMT. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[3][4]</sup> This protocol provides a robust and reproducible method for the extraction of DMT N-oxide, ensuring high recovery and purity of the analyte for subsequent analysis. The choice of a mixed-mode cation exchange sorbent is based on the polar and ionizable nature of the DMT N-oxide molecule.

# Physicochemical Properties of N,N-Dimethyltryptamine N-oxide

A summary of the key physicochemical properties of DMT N-oxide is provided in the table below. This information is critical for the development of an effective SPE method.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	204.3 g/mol	<a href="#">[1]</a>
Formal Name	N,N-dimethyl-1H-indole-3-ethanamine N-oxide	<a href="#">[1]</a>
Synonyms	DMT N-oxide, N,N-DMT N-oxide	<a href="#">[1]</a>
Purity	≥98% (analytical standard)	<a href="#">[1]</a>
Formulation	Crystalline solid	<a href="#">[1]</a>

## Experimental Protocol

This protocol is optimized for a 1 mL sample volume. Adjustments may be necessary for different sample volumes.

Materials:

- SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C)
- Reagents:
  - Methanol (LC-MS grade)
  - Acetonitrile (LC-MS grade)
  - Water (LC-MS grade)
  - Formic acid (≥98%)

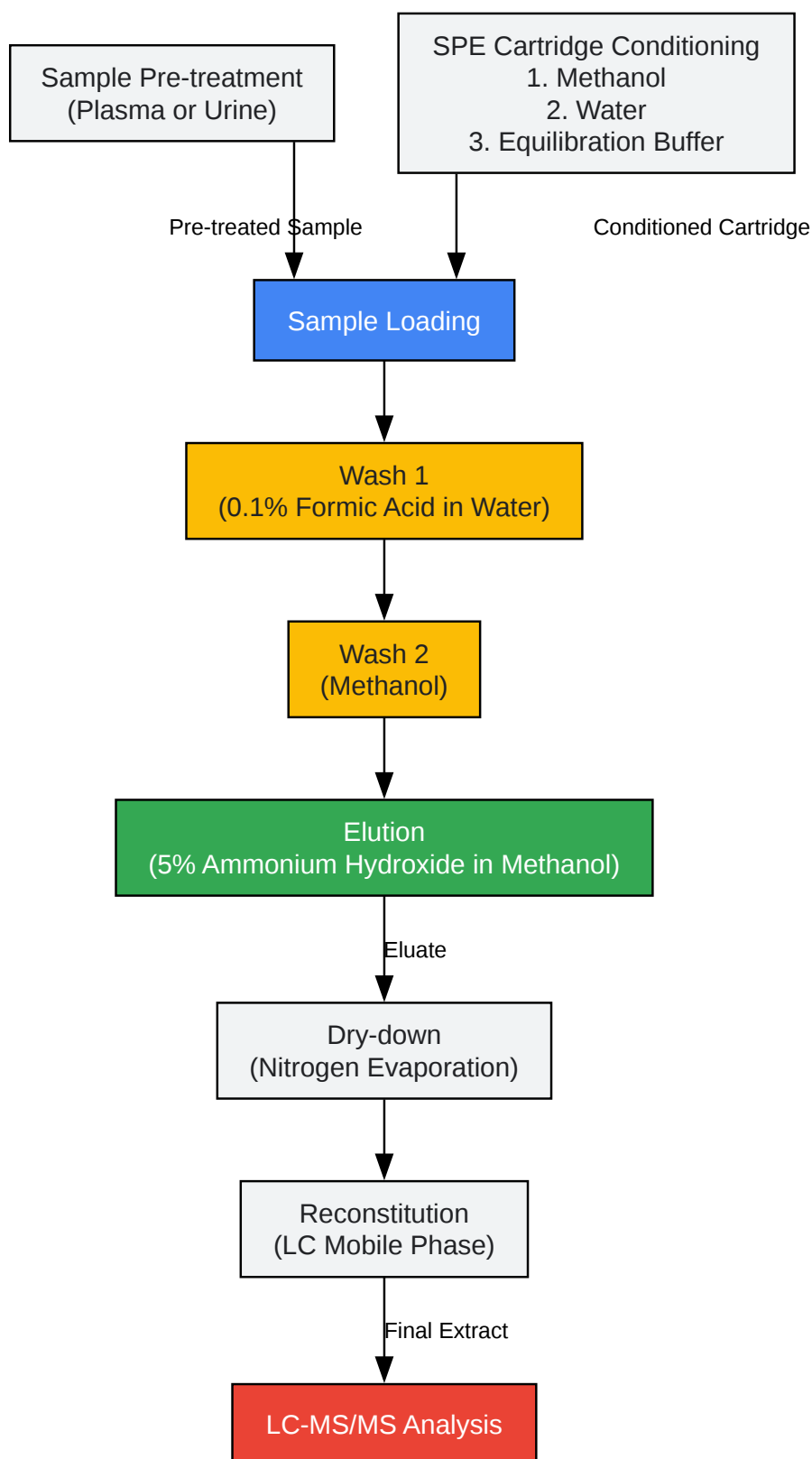
- Ammonium hydroxide (28-30%)
- Equipment:
  - SPE manifold
  - Collection tubes
  - pH meter
  - Vortex mixer
  - Centrifuge
  - Nitrogen evaporator

Procedure:

- Sample Pre-treatment:
  - For plasma samples, perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge. Collect the supernatant.
  - For urine samples, dilute 1:1 with water and adjust the pH to ~6.0 with formic acid.
- SPE Cartridge Conditioning:
  - Pass 2 mL of methanol through the cartridge.
  - Pass 2 mL of water through the cartridge.
  - Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.
- Sample Loading:
  - Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

- Washing:
  - Wash the cartridge with 2 mL of 0.1% formic acid in water to remove neutral and acidic interferences.
  - Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
- Elution:
  - Elute the DMT N-oxide from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

## Experimental Workflow Diagram



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Caption: Solid-Phase Extraction Workflow for DMT N-oxide.

## Discussion

This protocol provides a general framework for the solid-phase extraction of DMT N-oxide. The use of a mixed-mode cation exchange sorbent allows for a two-pronged retention mechanism: reversed-phase interaction with the indole ring and ion exchange with the positively charged amine group at an acidic pH. The wash steps are designed to sequentially remove interferences of varying polarities. Elution is achieved by increasing the pH to neutralize the charge on the analyte, thereby disrupting the ion-exchange retention.

For optimal results, it is recommended to validate this method in your specific matrix, assessing parameters such as recovery, matrix effects, and process efficiency. The final reconstituted sample is ready for analysis by a suitable technique, such as LC-MS/MS, for sensitive and selective quantification of DMT N-oxide.[3][4]

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